molecular formula C19H25NO4 B2747186 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide CAS No. 831188-80-8

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide

Cat. No. B2747186
CAS RN: 831188-80-8
M. Wt: 331.412
InChI Key: NFGFOYVUKMZSKJ-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide, also known as MOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MOC belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Crystal Structure Insights

Research on compounds structurally related to 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide provides insights into their crystal structure and potential applications. For instance, studies on chromene derivatives have highlighted their crystalline structures, which could be significant in understanding their reactivity and interaction with biological targets. The detailed analysis of crystal structures, such as in the work of Reis et al. (2013), reveals how the anti-rotamer conformation about the C-N bond and the position of the amide O atom could affect the compound's properties and applications (Reis et al., 2013).

Fluorescence Properties

Chromene derivatives have been studied for their fluorescence properties, as demonstrated by Shi et al. (2017). Their research on benzo[c]coumarin carboxylic acids, including chromene structures, shows significant fluorescence in both solution and solid states. This characteristic suggests potential applications in optical materials and sensors, leveraging the chromene core's ability to exhibit varied photophysical behaviors (Shi et al., 2017).

Synthetic Accessibility

The synthetic accessibility of chromene derivatives, including methods to synthesize chromene carboxylic acids, is crucial for exploring their applications in pharmaceuticals and materials science. Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds. This advancement supports the potential for efficient production of chromene-based compounds with varied functionalities (Zhu et al., 2014).

Biological Interactions

Chromene derivatives are also investigated for their biological interactions, such as binding to specific receptors. Thimm et al. (2013) explored the use of a chromene compound as an agonist for the orphan G protein-coupled receptor GPR35, highlighting the therapeutic potential of these molecules in treating diseases related to this receptor's activity (Thimm et al., 2013).

Materials Science and Polymer Research

Moreover, chromene derivatives have applications in materials science, particularly in the synthesis of polymers with specific optical properties. Nechifor (2009) synthesized aromatic polyamides with coumarin chromophores, illustrating the utility of chromene structures in creating materials with desirable photoreactive and solubility characteristics (Nechifor, 2009).

properties

IUPAC Name

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGFOYVUKMZSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

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